O-methyl-L-tyrosine hydrochloride
Overview
Description
O-methyl-L-tyrosine hydrochloride is a derivative of the amino acid L-tyrosine, where a methyl group is attached to the phenolic hydroxyl group of the tyrosine molecule. This compound is known for its role in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the methylation of L-tyrosine using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of large reactors and controlled conditions to ensure the purity and yield of the product. The process typically includes the protection of amino groups, methylation, and subsequent deprotection steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form o-methyl-L-tyrosinequinone.
Reduction: Reduction reactions can convert the compound into o-methyl-L-tyrosine alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Using nucleophiles like halides in the presence of a base.
Major Products Formed:
Oxidation: o-Methyl-L-tyrosinequinone
Reduction: o-Methyl-L-tyrosine alcohol
Substitution: Various substituted o-methyl-L-tyrosine derivatives
Scientific Research Applications
O-methyl-L-tyrosine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to neurotransmitter synthesis and metabolism.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in neurodegenerative diseases.
Industry: It is employed in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism by which O-methyl-L-tyrosine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors involved in neurotransmitter synthesis.
Pathways: It may influence pathways related to dopamine and serotonin production, impacting neurological functions.
Comparison with Similar Compounds
L-tyrosine: The parent amino acid without methylation.
3-methoxy-L-tyrosine: Another methylation variant with a different position of the methyl group.
4-hydroxy-L-phenylalanine: A hydroxylated form of phenylalanine.
Uniqueness: O-methyl-L-tyrosine hydrochloride is unique due to its specific methylation pattern, which influences its biological activity and chemical reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.
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Properties
IUPAC Name |
(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJANEXICRZDJT-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647389 | |
Record name | O-Methyl-L-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67423-44-3 | |
Record name | O-Methyl-L-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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